1,3-Dichloroacetone-D4

Description

BenchChem offers high-quality 1,3-Dichloroacetone-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloroacetone-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

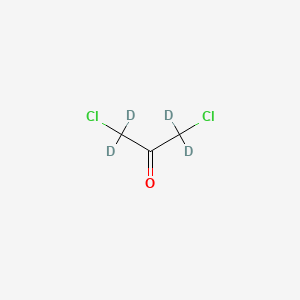

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNMBRGCANLOEG-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated 1,3-Dichloroacetone

Introduction: The Strategic Value of Isotopic Labeling

In the landscape of modern drug discovery and development, the strategic incorporation of stable isotopes, particularly deuterium (²H), represents a sophisticated approach to optimizing pharmacokinetic profiles. The replacement of a protium (¹H) atom with a deuterium atom can significantly alter the metabolic fate of a molecule due to the kinetic isotope effect (KIE).[1] The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in enzyme-catalyzed metabolic pathways. This can result in a longer drug half-life, reduced toxic metabolite formation, and an improved therapeutic window.[1]

1,3-Dichloroacetone is a versatile bifunctional electrophile and a valuable building block in organic synthesis.[2] It is utilized in the preparation of various pharmaceuticals and is a key reagent for cross-linking studies, particularly in peptide and protein chemistry where it can bridge cysteine residues.[3][4] The synthesis of its deuterated analogue, specifically 1,3-dichloroacetone-1,1,3,3-d₄, provides a powerful tool for researchers. This isotopically labeled molecule can serve as a metabolic tracer to elucidate reaction mechanisms or as a component in the synthesis of deuterated active pharmaceutical ingredients (APIs) to enhance their metabolic stability.[5][6]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing highly enriched deuterated 1,3-dichloroacetone, focusing on the underlying chemical principles, detailed experimental protocols, and robust analytical characterization.

Core Synthetic Strategies: A Bifurcated Approach

The synthesis of deuterated 1,3-dichloroacetone can be logically approached via two distinct pathways:

-

Pathway A: The "Deuterate-then-Chlorinate" Approach. This strategy begins with a commercially available, fully deuterated precursor, acetone-d₆, which is subsequently chlorinated.

-

Pathway B: The "Chlorinate-then-Deuterate" Approach. This strategy involves the initial synthesis of standard 1,3-dichloroacetone, followed by a hydrogen-deuterium (H/D) exchange reaction to replace the α-protons.

The choice between these pathways depends on factors such as the availability and cost of starting materials, desired isotopic purity, and scalability.

Figure 1: High-level overview of the two primary synthetic pathways to deuterated 1,3-dichloroacetone.

Pathway A: Synthesis via Chlorination of Acetone-d₆

This pathway leverages the complete deuteration of the starting material to ensure high isotopic enrichment in the final product. The primary challenge lies in controlling the regioselectivity of the chlorination reaction to favor the 1,3-disubstituted product over other chlorinated species.

Causality of Experimental Design

The direct chlorination of acetone is a well-established industrial process.[7] The reaction typically proceeds via an acid-catalyzed enolization mechanism, where the enol form of acetone attacks molecular chlorine.[8] Catalysts such as iodine or strong acids are often employed to facilitate the reaction and improve yields.[7][9] By substituting acetone with acetone-d₆, the same mechanistic principles apply, leading to the formation of the deuterated analogue.

Experimental Protocol: Chlorination of Acetone-d₆

Warning: This procedure involves handling chlorine gas, which is highly toxic and corrosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a gas mask with an acid gas cartridge.

-

Reactor Setup: Equip a three-necked, 250 mL round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas outlet/scrubber system (containing a solution of sodium thiosulfate or sodium hydroxide to neutralize excess chlorine).

-

Charging Reagents: Charge the flask with acetone-d₆ (10 g, 0.156 mol) and a catalytic amount of iodine (0.2 g).

-

Reaction Initiation: Begin vigorous stirring and gently bubble chlorine gas through the mixture. The reaction is exothermic; maintain the temperature between 30-40°C using a water bath for cooling.

-

Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of deuterated monochloroacetone and dichloroacetone. The reaction is complete when the desired conversion is achieved.

-

Workup: Stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.

-

Purification: The crude product mixture is purified by fractional distillation under reduced pressure to separate the desired 1,3-dichloroacetone-d₄ from unreacted starting material and other chlorinated byproducts.

Pathway B: Synthesis via H/D Exchange of 1,3-Dichloroacetone

This pathway is often more practical for a laboratory setting, as it begins with readily available, non-deuterated 1,3-dichloroacetone. The success of this method hinges on the enhanced acidity of the α-protons, which are positioned between an electron-withdrawing carbonyl group and a chlorine atom, facilitating their exchange with deuterium from a deuterium source like D₂O.

Mechanistic Underpinning: Base-Catalyzed Enolization

The H/D exchange is most efficiently achieved under basic conditions. A base (e.g., deuteroxide ion, OD⁻) abstracts an α-proton to form a resonance-stabilized enolate intermediate. This enolate is then deuterated by quenching with D₂O.[10][11] This process is repeated until all four α-protons have been exchanged for deuterium atoms, as dictated by equilibrium.[11]

Figure 2: Mechanism of base-catalyzed H/D exchange via an enolate intermediate.

Experimental Protocol: Base-Catalyzed H/D Exchange

-

Preparation of Deuteroxide: In a flame-dried flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (0.1 g) in small pieces to deuterium oxide (D₂O, 20 mL) at 0°C to generate a solution of sodium deuteroxide (NaOD) in D₂O.

-

Reaction Setup: Dissolve 1,3-dichloroacetone (5 g, 0.039 mol) in the prepared NaOD/D₂O solution.

-

Exchange Reaction: Stir the mixture at room temperature for 24 hours. To achieve high levels of deuteration, multiple exchange cycles may be necessary.

-

Monitoring: The extent of deuteration can be monitored by ¹H NMR spectroscopy. Withdraw a small aliquot, extract with deuterated chloroform (CDCl₃), and analyze. The disappearance of the singlet corresponding to the -CH₂- protons indicates successful exchange.

-

Workup and Isolation: After the final exchange cycle, carefully neutralize the solution with a solution of DCl in D₂O. Extract the product into diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., carbon tetrachloride) or by vacuum distillation.[4][12]

Figure 3: Experimental workflow for the "Chlorinate-then-Deuterate" pathway (Pathway B).

Purification and Analytical Characterization

Independent of the synthetic pathway chosen, rigorous purification and characterization are essential to validate the identity, purity, and isotopic enrichment of the final product.

Purification

-

Distillation: Crude 1,3-dichloroacetone can be purified by distillation, typically under reduced pressure to avoid decomposition. The boiling point is approximately 170-175°C at atmospheric pressure.[12]

-

Crystallization: As 1,3-dichloroacetone is a crystalline solid at room temperature, it can be effectively purified by recrystallization from solvents like carbon tetrachloride or benzene.[4]

Characterization: A Triad of Techniques

A combination of NMR spectroscopy and mass spectrometry provides a complete analytical picture of the deuterated compound.[13]

-

¹H NMR Spectroscopy: This is the most direct method to assess the degree of deuteration. In a successful synthesis of 1,3-dichloroacetone-d₄, the characteristic singlet of the four α-protons (typically around δ 4.3 ppm in CDCl₃) should be significantly diminished or absent entirely.[14][15]

-

²H (Deuterium) NMR Spectroscopy: This technique confirms the incorporation of deuterium into the target molecule. A single resonance corresponding to the C-D bond at the α-position should be observed, providing unambiguous evidence of successful labeling.[16]

-

Mass Spectrometry (GC-MS or LC-MS): MS analysis confirms the mass increase due to deuterium incorporation. The molecular ion (M⁺) peak for 1,3-dichloroacetone-d₄ will appear at an m/z value that is 4 units higher than its non-deuterated counterpart, accounting for the mass difference between four deuterium atoms and four protium atoms.[13][17]

| Technique | Expected Result (Non-Deuterated) | Expected Result (Deuterated, >98% d₄) | Causality/Interpretation |

| ¹H NMR | Singlet, ~4.3 ppm (Integration = 4H) | Signal at ~4.3 ppm absent or at trace level | Confirms the replacement of α-protons with deuterium. |

| ²H NMR | No signal | Singlet at ~4.3 ppm | Directly observes the incorporated deuterium nuclei. |

| MS (EI) | M⁺ peaks at m/z 126, 128, 130 | M⁺ peaks at m/z 130, 132, 134 | Mass shift of +4 amu confirms incorporation of four deuterium atoms. The isotopic pattern is due to ³⁵Cl and ³⁷Cl isotopes. |

Critical Safety Considerations

1,3-Dichloroacetone is an extremely hazardous substance and must be handled with extreme caution.[4]

-

Toxicity: It is a potent lachrymator (causes tearing) and is reported to be a poison by inhalation.[4][12]

-

Dermal Hazard: Contact with the skin can cause severe irritation and blistering.[12]

-

Handling: Always handle 1,3-dichloroacetone and its solutions in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Disposal: Dispose of all waste containing this compound in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

The synthesis of deuterated 1,3-dichloroacetone is a valuable endeavor for researchers in medicinal chemistry and chemical biology. Both the "Deuterate-then-Chlorinate" and "Chlorinate-then-Deuterate" pathways offer viable routes to the target molecule. The choice of method will be guided by laboratory capabilities, cost considerations, and the availability of starting materials. The base-catalyzed H/D exchange of 1,3-dichloroacetone (Pathway B) often represents the more accessible and cost-effective approach for academic and research laboratories. Rigorous analytical characterization using a combination of ¹H NMR, ²H NMR, and mass spectrometry is non-negotiable to ensure the isotopic purity and structural integrity of the final product.

References

Sources

- 1. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 534-07-6,1,3-Dichloroacetone | lookchem [lookchem.com]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 7. US7361790B2 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]

- 10. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. studymind.co.uk [studymind.co.uk]

- 15. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of 1,3-Dichloroacetone-d4

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 1,3-dichloroacetone-d4. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound in synthetic and mechanistic studies. The information herein is synthesized from authoritative safety data sheets and regulatory sources, contextualized with field-proven insights to ensure a self-validating system of laboratory safety.

Introduction: The Significance and Implicit Hazards of a Deuterated Ketone

1,3-Dichloroacetone-d4 is the deuterated analogue of 1,3-dichloroacetone. The substitution of four hydrogen atoms with deuterium (a stable, heavy isotope of hydrogen) creates a molecule with a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This modification is a key strategy in modern drug development, often employed to alter the metabolic profile of a molecule, potentially improving its pharmacokinetic properties and reducing toxicity.[1] While this isotopic substitution is crucial for its application, it does not fundamentally alter the acute chemical reactivity or the associated hazards of the parent molecule.

Therefore, in the absence of specific safety data for the deuterated form, all handling and safety protocols for 1,3-dichloroacetone-d4 must be based on the well-documented, severe hazards of 1,3-dichloroacetone .[2][3][4] This compound is not merely a chemical intermediate; it is a highly toxic and corrosive substance that demands meticulous and informed handling.

Section 1: Hazard Identification and Classification

1,3-Dichloroacetone is classified as a highly hazardous substance under the Globally Harmonized System (GHS). Its danger lies in its multi-faceted toxicity, affecting nearly all routes of exposure.

GHS Hazard Profile

The compound presents a severe and immediate threat upon exposure. The primary hazards are summarized below.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Inhalation | Category 1 | H330 | Danger | Fatal if inhaled. |

| Acute Toxicity, Oral | Category 3 | H301 | Danger | Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311 | Danger | Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 1B | H314 | Danger | Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318 | Danger | Causes serious eye damage.[4] |

| Germ Cell Mutagenicity | Suspected | H341 | Warning | Suspected of causing genetic defects.[4] |

| Aquatic Hazard (Acute) | Category 1 | H400 | Warning | Very toxic to aquatic life.[4] |

| Aquatic Hazard (Chronic) | Category 1 | H410 | Warning | Very toxic to aquatic life with long lasting effects.[4] |

| Flammable Liquids | Category 4 | H227 | Warning | Combustible liquid. |

This table synthesizes data from multiple authoritative sources.[4]

Core Dangers for the Researcher

-

Extreme Inhalation Toxicity: Exposure to vapors or aerosols can be fatal.[4] This is the most critical hazard to control.

-

Rapid Dermal Absorption: The compound is toxic upon skin contact and can cause severe, necrotizing burns.[2][5] It is also classified as a vesicant, meaning it can induce blistering.[2]

-

Severe Corrosivity: It is extremely destructive to all tissues, including the respiratory tract, skin, and eyes.[4] Eye contact can lead to irreversible damage and blindness.[2][3]

-

Lachrymator: The substance causes an intense flow of tears, an immediate sign of exposure that should trigger emergency protocols.[2]

Section 2: Toxicological Profile

The toxicity of 1,3-dichloroacetone has been established through animal studies. These values underscore the necessity of stringent exposure controls.

| Route of Exposure | Species | Value (LD50 / LC50) | Notes | Source |

| Oral (LD50) | Rat | 5.1 - 20 mg/kg | Fatal if swallowed. | [3] |

| Dermal (LD50) | Rabbit | 53 mg/kg | Toxic and corrosive to skin. | [3][4] |

| Inhalation (LC50) | Rat | 29 mg/m³ (2 hours) | Fatal if inhaled. | [3][4] |

Mechanistic Insights: In vitro tests have demonstrated that 1,3-dichloroacetone exhibits mutagenic effects, for example, in the Histidine reversion (Ames) test.[4] This suggests the potential for causing genetic defects and reinforces the need to prevent any level of exposure. The compound is known to be destructive to the mucous membranes and upper respiratory tract.[4]

Section 3: Exposure Control and Safe Handling Protocols

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.

Risk Assessment and Control Workflow

The following workflow must be completed before any experiment involving 1,3-dichloroacetone-d4.

Caption: Risk assessment workflow for 1,3-dichloroacetone-d4.

Step-by-Step Handling Protocol

-

Designate a Work Area: All work must be conducted within a certified and properly functioning chemical fume hood. The area should be clearly marked as containing a highly toxic substance.

-

Assemble PPE: Wear the following PPE before entering the designated area:

-

Eye Protection: Tightly fitting safety goggles combined with a full-face shield.[4] Standard safety glasses are insufficient.

-

Hand Protection: Double-gloving is recommended. Use compatible gloves such as butyl rubber. Check manufacturer data for breakthrough times. An outer glove can be removed if contaminated, protecting the inner glove.

-

Body Protection: A flame-retardant lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.

-

Respiratory Protection: While a fume hood is the primary control, a respirator (e.g., with an ABEK filter) must be available for emergency situations like a spill or hood failure.

-

-

Handling the Compound:

-

The compound is a hygroscopic solid with a low melting point (near room temperature), so it may be encountered as a liquid or solid.[2][4]

-

Work with the smallest quantity necessary for the experiment.

-

Keep the container tightly closed when not in use to prevent vapor escape and moisture absorption.[4]

-

Avoid creating dust or aerosols.[4]

-

Use dedicated glassware and tools.

-

-

Post-Experiment Procedure:

-

Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Carefully remove PPE, avoiding cross-contamination. Wash hands and forearms thoroughly with soap and water after exiting the work area.[4]

-

Section 4: Emergency and First Aid Procedures

Immediate and decisive action is critical in any exposure scenario. The primary directive is to remove the individual from the source of exposure and seek immediate, professional medical attention.[2][3]

Emergency Response Decision Logic

Sources

The Definitive Guide to 1,3-Dichloroacetone-d4: Synthesis, Applications, and Technical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and biological research, isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, quantifying metabolic fluxes, and serving as internal standards in mass spectrometry-based analyses. Among these, 1,3-dichloroacetone-d4, the deuterated analog of 1,3-dichloroacetone, has emerged as a valuable reagent. Its unique properties make it particularly useful in proteomics, drug discovery, and synthetic chemistry. This technical guide provides a comprehensive overview of 1,3-dichloroacetone-d4, from its fundamental properties and synthesis to its practical applications, with a focus on the underlying scientific principles.

Core Compound Identification and Properties

CAS Number: 350818-52-9

Chemical Formula: C₃D₄Cl₂O

Molecular Weight: 130.99 g/mol

1,3-Dichloroacetone-d4 is a stable, isotopically labeled organic compound where the four hydrogen atoms on the first and third carbon atoms of 1,3-dichloroacetone have been replaced with deuterium. This substitution imparts a distinct mass shift, which is the cornerstone of its utility in mass spectrometry, without significantly altering its chemical reactivity compared to its non-deuterated counterpart.

| Property | Value | Source |

| CAS Number | 350818-52-9 | Pharmaffiliates[1] |

| Molecular Formula | C₃D₄Cl₂O | Pharmaffiliates[1] |

| Molecular Weight | 130.99 | Pharmaffiliates[1] |

| Synonyms | 1,3-Dichloro-2-propanone-1,1,3,3-d4, Bis(chloromethyl) Ketone-d4 | Pharmaffiliates[1] |

| Physical State | Solid | Extrapolated from 1,3-dichloroacetone |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[1] |

Synthesis of 1,3-Dichloroacetone-d4: A Plausible Approach

While specific, detailed synthetic protocols for 1,3-dichloroacetone-d4 are not abundantly available in peer-reviewed literature, a plausible and scientifically sound approach involves a two-step process starting from commercially available acetone-d6. This method is an adaptation of established synthesis routes for the non-deuterated 1,3-dichloroacetone.[2][3]

Step 1: Deuterium Exchange of Acetone-d6 (Optional)

For complete deuteration, starting with acetone-d6 is ideal. However, if only partially deuterated starting material is available, or to ensure maximum isotopic enrichment, a deuterium exchange reaction can be performed. This is typically achieved by treating the ketone with a deuterium source, such as D₂O, in the presence of a catalyst. Ionic liquids in D₂O have been shown to effectively catalyze this exchange.[4][5]

Step 2: Chlorination of Acetone-d6

The direct chlorination of acetone-d6 is the most direct route. This reaction is typically carried out by bubbling chlorine gas through a solution of acetone-d6.[2] The reaction proceeds through the formation of monochloroacetone-d3 as an intermediate, which is then further chlorinated to the desired 1,3-dichloroacetone-d4.

Experimental Protocol: Proposed Synthesis of 1,3-Dichloroacetone-d4

Materials:

-

Acetone-d6

-

Chlorine gas

-

Water (or D₂O for maintaining isotopic purity)

-

Round-bottom flask equipped with a gas inlet tube, a stirrer, and a condenser

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of acetone-d6 in water (or D₂O).

-

Cool the flask in an ice bath to maintain a low temperature and control the reaction rate.

-

Slowly bubble chlorine gas into the stirred solution. The rate of chlorine addition should be carefully controlled to prevent excessive formation of tri- and tetrachlorinated byproducts.

-

Monitor the reaction progress by gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of 1,3-dichloroacetone-d4.

-

Once the reaction is complete, stop the chlorine flow and allow the reaction mixture to settle.

-

The organic layer containing the product is separated using a separatory funnel.

-

The crude product is then purified by distillation under reduced pressure to isolate 1,3-dichloroacetone-d4.

Causality Behind Experimental Choices:

-

Low Temperature: The chlorination of acetone is an exothermic reaction. Maintaining a low temperature is crucial to minimize the formation of undesired over-chlorinated products and to prevent the volatilization of acetone-d6.

-

Controlled Chlorine Addition: A slow and controlled addition of chlorine gas ensures a more selective reaction, favoring the formation of the dichloro-product over higher chlorinated species.

-

Reaction Monitoring: GC analysis allows for real-time tracking of the product distribution, enabling the reaction to be stopped at the point of maximum 1,3-dichloroacetone-d4 concentration.

Caption: Proposed synthetic workflow for 1,3-dichloroacetone-d4.

Applications in Research and Drug Development

The primary utility of 1,3-dichloroacetone-d4 stems from its role as a stable isotope-labeled analog of 1,3-dichloroacetone. This makes it an invaluable tool in a variety of applications, particularly in mass spectrometry-based quantitative analysis and as a probe in mechanistic studies.

Internal Standard for Mass Spectrometry

In quantitative proteomics and metabolomics, the use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification.[6][7] 1,3-Dichloroacetone-d4 can serve as an ideal internal standard for the quantification of its unlabeled counterpart or for derivatized analytes where 1,3-dichloroacetone is used as a labeling reagent.

Why it Works:

-

Co-elution: The deuterated and non-deuterated forms have nearly identical chromatographic retention times, ensuring they are analyzed under the same conditions.

-

Similar Ionization Efficiency: The ionization efficiency in the mass spectrometer is very similar for both isotopologues.

-

Known Concentration: The internal standard is added at a known concentration to the sample, allowing for the accurate calculation of the analyte concentration by comparing the peak areas of the two species.

Caption: Workflow for using 1,3-dichloroacetone-d4 as an internal standard.

Protein Cross-Linking and Structural Proteomics

1,3-Dichloroacetone is a bifunctional electrophile that can react with nucleophilic side chains of amino acids, primarily cysteine, to form stable thioether bonds. This property is exploited for cross-linking proteins to study their structure and interactions.[1][8] The use of the deuterated form allows for the facile identification of cross-linked peptides in mass spectrometry experiments due to the characteristic mass shift.

Mechanism of Action:

The two chlorine atoms act as leaving groups in nucleophilic substitution reactions with the thiol groups of cysteine residues. This forms a stable three-carbon bridge between the two cysteine residues.

Experimental Protocol: Dimerization of Cyclic Peptides using 1,3-Dichloroacetone [1]

Materials:

-

Cyclic peptide with a free cysteine residue

-

1,3-Dichloroacetone (or 1,3-dichloroacetone-d4 for MS-based analysis)

-

Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds

-

Ammonium bicarbonate buffer (pH 8.0)

-

Dimethylformamide (DMF)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Dissolve the cyclic peptide in the ammonium bicarbonate buffer.

-

Add a slight excess of TCEP to ensure all cysteine residues are in their reduced form.

-

Prepare a stock solution of 1,3-dichloroacetone in DMF.

-

Add a sub-stoichiometric amount of the 1,3-dichloroacetone solution to the peptide solution dropwise while stirring. The reaction is typically performed at a low temperature (e.g., in an ice bath) to control the reaction rate.

-

Monitor the reaction progress by LC-MS to track the formation of the dimer.

-

Once the reaction is complete, purify the dimerized peptide using RP-HPLC.

Causality Behind Experimental Choices:

-

TCEP: This reducing agent is essential to ensure that the cysteine thiol groups are available for reaction and not tied up in disulfide bonds.

-

pH 8.0 Buffer: The nucleophilicity of the thiol group is enhanced at a slightly basic pH, which facilitates the reaction with the electrophilic 1,3-dichloroacetone.

-

Sub-stoichiometric Addition: Adding the cross-linker in a controlled manner helps to minimize the formation of intramolecular cross-links and unwanted side products.

Caption: Workflow for the dimerization of cyclic peptides.

Spectroscopic Data

Mass Spectrum (Predicted)

The mass spectrum of 1,3-dichloroacetone-d4 is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms. The molecular ion peak ([M]⁺) would be observed at m/z 131, with other significant peaks corresponding to the different isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine and deuterium atoms.

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum of 1,3-dichloroacetone-d4 is expected to be silent, as all the protons have been replaced by deuterium. Any observed signals would be due to isotopic impurities.

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum of 1,3-dichloroacetone-d4 would show two signals. The carbonyl carbon would appear as a singlet, while the two equivalent deuterated methylene carbons (-CD₂Cl) would appear as a multiplet due to coupling with deuterium (a triplet of triplets, or a more complex pattern depending on the relaxation times). The chemical shifts would be similar to those of the non-deuterated compound.

Safety and Handling

1,3-Dichloroacetone and its deuterated analog are classified as toxic and should be handled with appropriate safety precautions. It is crucial to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

1,3-Dichloroacetone-d4 is a powerful tool for researchers in chemistry and biology. Its well-defined mass shift and similar reactivity to its unlabeled counterpart make it an excellent internal standard for mass spectrometry and a valuable reagent for structural proteomics studies. The synthetic route, while not extensively documented, can be reliably inferred from established methods for the non-deuterated compound. As the demand for more precise and quantitative biological measurements continues to grow, the importance of isotopically labeled reagents like 1,3-dichloroacetone-d4 will undoubtedly increase.

References

-

Pharmaffiliates. 1,3-Dichloroacetone-d4. [Link]

-

Conant, J. B.; Quayle, O. R. α,γ-DICHLOROACETONE. Org. Synth.1922 , 2, 1. [Link]

- Google Patents. Process for preparing 1,3-dichloroacetone. WO2005097722A1.

-

SciSpace. Proton–deuterium exchange of acetone catalyzed in imidazolium-based ionic liquid–D2O mixtures. [Link]

-

Lopes, F. F.; et al. Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- And 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. J. Braz. Chem. Soc.2020 , 31 (4), 836-845. [Link]

-

ResearchGate. Can anyone recommend a good protocol for cross-linking proteins? [Link]

-

RSC Publishing. Proton–deuterium exchange of acetone catalyzed in imidazolium-based ionic liquid–D2O mixtures. [Link]

-

Hossain, M. A.; et al. Quantitative phosphoproteomics using acetone-based peptide labeling: Method evaluation and application to a cardiac ischemia/reperfusion model. J. Proteome Res.2013 , 12 (11), 5016-5028. [Link]

-

bioRxiv. Recommendations for Quantitative Data-Independent Acquisition (DIA) Proteomics using Controlled Quantitative Experiments (CQEs). [Link]

- Google Patents. Method for preparing 1,3-dichloroacetone. CN1938252A.

-

Shandiz, A. T.; Baxa, M. C.; Sosnick, T. R. A "Link-Psi" strategy using crosslinking indicates that the folding transition state of ubiquitin is not very malleable. Protein Sci.2012 , 21 (6), 819-27. [Link]

-

CRM LABSTANDARD. 1,3-Dichloroacetone solution. [Link]

-

Diagenode. BIORUPTOR® PROTOCOL for sample preparation for Mass Spectrometry. [Link]

-

Automated Topology Builder (ATB) and Repository. 1,3-Dichloroacetone. [Link]

-

M. K. Mathew. How to cross-link proteins. [Link]

-

Crown Bioscience. 4D-DIA quantitative proteomics. [Link]

- Google Patents. Continuous preparation of 1,3-dichloroacetone. US3979463A.

-

PubChem. 1,3-Dichloroacetone. [Link]

-

Berg, T.; Strand, D. H. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? J. Chromatogr. A2011 , 1218 (52), 9366-74. [Link]

-

Scientific Laboratory Supplies (Ireland) Ltd. 1,3-Dichloroacetone, >=95%. [Link]

Sources

- 1. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. Proton–deuterium exchange of acetone catalyzed in imidazolium-based ionic liquid–D2O mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A "Link-Psi" strategy using crosslinking indicates that the folding transition state of ubiquitin is not very malleable - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of Deuterated Dichloroacetone: A Technical Guide for Researchers

This guide delves into the multifaceted research applications of deuterated dichloroacetone, a stable isotope-labeled compound with significant, yet largely unexplored, potential in metabolic studies, mechanistic elucidation, and advanced analytical methodologies. By leveraging the unique properties of deuterium, researchers can unlock new insights into biochemical pathways and drug development processes where dichloroacetone and related structures play a pivotal role.

Foundational Concepts: The "Why" Behind Deuteration

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful tool in chemical and biomedical research. Its increased mass compared to protium (¹H) leads to a stronger C-D bond, a phenomenon that gives rise to the Kinetic Isotope Effect (KIE) . This effect is central to the utility of deuterated compounds, as the cleavage of a C-D bond is typically slower than that of a C-H bond.[1][2]

In the context of drug development and metabolic studies, this seemingly subtle atomic substitution can have profound consequences:

-

Altered Metabolic Fate: Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds.[3] By replacing hydrogen with deuterium at a metabolic "soft spot," the rate of metabolism can be significantly reduced.[3][4] This can lead to an increased biological half-life, improved pharmacokinetic profiles, and potentially reduced formation of toxic metabolites.[4][5]

-

Mechanistic Probes: The KIE can be exploited to determine the rate-limiting steps of chemical reactions. By comparing the reaction rates of a deuterated and non-deuterated compound, researchers can infer whether a specific C-H bond is broken in the rate-determining step of the mechanism.

-

Tracers in Metabolic Flux Analysis: Deuterium-labeled molecules can be introduced into biological systems and their journey through metabolic pathways can be traced using techniques like mass spectrometry and NMR. This allows for the mapping of complex biochemical networks.

-

Internal Standards for Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays.[6] They are chemically identical to the analyte of interest and thus exhibit similar behavior during sample preparation, chromatography, and ionization, but are distinguishable by their mass. This allows for accurate correction of experimental variability.

Deuterated Dichloroacetone: Synthesis and Characterization

While non-deuterated 1,3-dichloroacetone is commercially available and its synthesis is well-documented, the preparation of its deuterated isotopologues requires specific strategies.[7][8][9]

Synthetic Approaches

The synthesis of deuterated dichloroacetone can be approached in several ways, primarily by using deuterated starting materials or through hydrogen-deuterium exchange reactions.

One plausible route involves the acid- or base-catalyzed deuterium exchange of acetone with deuterium oxide (D₂O) to produce deuterated acetone (acetone-d₆), followed by chlorination.[10][11]

Illustrative Synthetic Pathway:

Caption: A potential synthetic route to 1,3-dichloroacetone-d4.

Another approach could involve the direct chlorination of acetone followed by a selective deuterium exchange, although this might be less efficient due to the reactivity of the α-hydrogens.

Analytical Characterization

The successful synthesis and purity of deuterated dichloroacetone must be confirmed using a combination of analytical techniques:

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy | To confirm the position and extent of deuteration. | Disappearance or significant reduction of proton signals at the deuterated positions in ¹H NMR. Presence of characteristic C-D signals in ²H NMR. |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | A shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms. |

| Gas Chromatography (GC) | To assess chemical purity. | A single major peak indicating the absence of significant impurities. |

Applications in Research and Drug Development

The unique properties of deuterated dichloroacetone open up a range of advanced research applications.

Metabolic and Toxicological Studies

Dichloroacetate (DCA), a related compound, has been investigated for its effects on cellular metabolism, particularly its ability to inhibit pyruvate dehydrogenase kinase.[12][13] Dichloroacetone itself is known to be metabolized and can be a toxic metabolite of certain chlorinated compounds.[14]

Deuterated dichloroacetone can be a powerful tool to investigate these processes:

-

Probing Metabolic Pathways: By administering deuterated dichloroacetone to in vitro or in vivo models, researchers can trace its metabolic fate. The deuterium label allows for the unambiguous identification of its metabolites using mass spectrometry, helping to elucidate the enzymatic pathways involved in its biotransformation.

-

Investigating the Kinetic Isotope Effect on Toxicity: If the toxicity of dichloroacetone is mediated by a metabolite formed through a C-H bond cleavage, the deuterated analogue would be expected to exhibit reduced toxicity due to a slower rate of formation of the toxic species. This can be a crucial experiment in mechanistic toxicology.

Experimental Workflow: In Vitro Metabolic Stability Assay

Caption: Workflow for assessing the metabolic stability of deuterated dichloroacetone.

Use as an Internal Standard in Bioanalysis

The accurate quantification of dichloroacetone in biological matrices is crucial for toxicological and environmental monitoring. Deuterated dichloroacetone serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods.

Protocol: Quantification of Dichloroacetone in Plasma using a Deuterated Internal Standard

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of deuterated dichloroacetone solution (the internal standard).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject an aliquot onto an LC-MS/MS system.

-

Monitor the specific mass transitions for both dichloroacetone and its deuterated analogue.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the unknown samples by comparing this ratio to a standard curve prepared in the same matrix.

-

The use of a deuterated internal standard corrects for variations in sample recovery and matrix effects, leading to highly accurate and precise results.[6]

Mechanistic Studies in Organic Synthesis

Dichloroacetone is a reactive molecule used in organic synthesis, for example, in the cross-linking of peptides.[15] Deuteration can be used to probe the mechanisms of these reactions. By strategically placing deuterium atoms on the molecule, researchers can determine if the reaction proceeds through an enol or enolate intermediate, based on whether the deuterium is lost or retained in the product.

Future Perspectives

While the direct application of deuterated dichloroacetone is not yet widely reported in the literature, its potential is evident from the established principles of deuterium labeling and the known chemistry of its non-deuterated counterpart. As research into metabolic modulators and the toxicology of halogenated compounds continues to grow, deuterated dichloroacetone is poised to become an invaluable tool for scientists and drug development professionals seeking to unravel complex biological and chemical processes with greater precision and certainty.

References

- Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci, 1(4), 555566.

-

Wikipedia. (n.d.). Chloroform. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α,γ-DICHLOROACETONE. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dichloroacetone. Retrieved from [Link]

- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 545-564.

-

Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

- Rádl, S. (2015). Deuterated Compounds as Potential Drugs. Chemicke Listy, 109(10), 763-771.

- Tornero-Velez, R., et al. (1999). Metabolism of 2,3-dichloro-1-propene in the rat. Consideration of bioactivation mechanisms. Toxicology and Applied Pharmacology, 158(1), 16-26.

- Google Patents. (n.d.). CN103408413A - Method for preparing deuterated chloroform by using hexachloroacetone as intermediate.

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Stacpoole, P. W. (1989).

-

Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025, April 29). Analytical Chemistry. Retrieved from [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

- Goyal, P., Dubey, A. K., & Chowdhury, R. (2024). Organocatalyzed α-Deuteration of Ketones and Bioactive Carbonyl Compounds Using D2O as Deuterium Source. ChemistrySelect, 9(12), e202405725.

-

Chemistry LibreTexts. (2025, March 9). 8.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A deuterium NMR study of guest molecular dynamics of acetone in two organic inclusion compounds. Retrieved from [Link]

- Stacpoole, P. W., Henderson, G. N., Yan, Z., Cornett, R., & James, M. O. (1998). Pharmacokinetics, metabolism and toxicology of dichloroacetate. Drug Metabolism Reviews, 30(3), 499-539.

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

- Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 4), 389-392.

-

LookChem. (n.d.). Cas 534-07-6,1,3-Dichloroacetone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

- The Effects of Deuteration on the Metabolism of Halogenated Anesthetics in the Rat. (1976). Anesthesiology, 44(4), 281-287.

-

ACS Omega. (2020, January 17). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. Retrieved from [Link]

-

Isotope Effects Kinetic Isotope Effects (K.I.E.): the rate of a reaction changes with an isotopic substitution At fir. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic Studies a Deuterium-labeling experiments. b Graphical.... Retrieved from [Link]

- Bell, R. P., & Rawlinson, D. J. (1961). Kinetic isotope effects. Part 3.—Bromination of acetone in concentrated salt media. Transactions of the Faraday Society, 57, 1727-1731.

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CAS 534-07-6: 1,3-Dichloroacetone | CymitQuimica [cymitquimica.com]

- 9. 1,3-Dichloroacetone, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, metabolism and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of 2,3-dichloro-1-propene in the rat. Consideration of bioactivation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

1,3-dichloroacetone-d4 as an internal standard in GC-MS

Application Note & Protocol

Topic: 1,3-Dichloroacetone-d4 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the theory and application of 1,3-dichloroacetone-d4 (DCA-d4) as an internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, offering unparalleled precision and accuracy by compensating for variations in sample preparation and instrument response. This note will delve into the specific advantages of DCA-d4, provide detailed, validated protocols for its implementation, and discuss the underlying principles that ensure data integrity.

The Foundational Role of Internal Standards in GC-MS

Quantitative analysis by GC-MS is susceptible to a variety of errors that can compromise data quality. These can arise during sample extraction, derivatization, or injection, as well as from fluctuations in the instrument's performance over time. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample before any processing steps. The IS co-elutes with the analyte of interest or has a similar retention time, and its signal is used to normalize the analyte's signal. This normalization corrects for procedural inconsistencies, leading to significantly improved precision and accuracy in the final quantitative results.

The ideal internal standard shares close physicochemical properties with the analyte but is chromatographically distinguishable from it and any other matrix components. Stable isotope-labeled (SIL) compounds, such as 1,3-dichloroacetone-d4, are considered the "gold standard" for internal standards in mass spectrometry. This is because their chemical and physical behavior is nearly identical to that of the unlabeled analyte, ensuring they are affected in the same way by extraction inefficiencies, matrix effects, and instrument variability.

The Specific Advantages of 1,3-Dichloroacetone-d4

1,3-Dichloroacetone-d4 is the deuterated form of 1,3-dichloroacetone. The replacement of four hydrogen atoms with deuterium results in a molecule that is chemically almost identical to the parent compound but has a different mass-to-charge ratio (m/z). This subtle but critical difference provides several key advantages:

-

Co-elution with Analyte: DCA-d4 will have a retention time that is nearly identical to that of native 1,3-dichloroacetone, ensuring that both compounds experience the same chromatographic conditions.

-

Similar Extraction and Derivatization Efficiency: Due to its similar polarity and reactivity, DCA-d4 will behave identically to the analyte during sample preparation steps, providing accurate correction for any losses.

-

No Isotopic Interference: The mass difference between DCA-d4 and the native compound is sufficient to prevent isotopic overlap in the mass spectrometer, allowing for clear and distinct detection of both compounds.

-

Reduced Matrix Effects: In complex matrices, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte. Since DCA-d4 elutes at the same time, it experiences the same matrix effects, and the ratio of analyte to IS remains constant, ensuring accurate quantification.

Applications in Analytical Chemistry

1,3-Dichloroacetone is a compound of interest in various fields, including environmental monitoring as a disinfection byproduct in drinking water and in industrial settings. The use of 1,3-dichloroacetone-d4 as an internal standard is crucial for the accurate quantification of its native counterpart in these complex matrices.

Detailed Analytical Protocol

This protocol provides a general framework for the use of 1,3-dichloroacetone-d4 as an internal standard. Analysts should perform their own method validation to ensure the protocol is suitable for their specific matrix and instrumentation.

Materials and Reagents

-

1,3-Dichloroacetone (analyte standard)

-

1,3-Dichloroacetone-d4 (internal standard)

-

Methanol (or other suitable solvent), HPLC or GC grade

-

Deionized water

-

Sample matrix (e.g., water, soil extract)

-

Autosampler vials with septa

Standard and Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing calibration standards, quality controls, and unknown samples.

Caption: Workflow for sample and standard preparation using an internal standard.

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 1,3-dichloroacetone at a concentration of 1 mg/mL in methanol.

-

Prepare a stock solution of 1,3-dichloroacetone-d4 at a concentration of 1 mg/mL in methanol.

-

-

Preparation of Working Solutions:

-

Analyte Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of working standards at concentrations that cover the expected range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of 1,3-dichloroacetone-d4 at a concentration that will result in a robust signal in the GC-MS (e.g., 25 ng/mL).

-

-

Preparation of Calibration Curve Samples:

-

To a series of empty vials, add a fixed volume of the internal standard working solution (e.g., 50 µL of 25 ng/mL DCA-d4).

-

To each vial, add a fixed volume of the corresponding analyte calibration standard.

-

Evaporate the solvent under a gentle stream of nitrogen if necessary, and reconstitute in the sample matrix or a suitable solvent for injection.

-

-

Preparation of Samples and Quality Controls (QCs):

-

To a known volume or weight of your sample (and QC samples), add the same fixed volume of the internal standard working solution as used for the calibrators.

-

Proceed with your established sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

-

GC-MS Instrumentation and Parameters

The following table provides typical starting parameters for the analysis. These should be optimized for your specific instrument and application.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |

| Injection Volume | 1 µL | A standard volume to prevent overloading the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes. |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Provides good chromatographic resolution. |

| Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for halogenated compounds. |

| Oven Program | Start at 40°C, hold for 2 min, ramp to 280°C at 15°C/min | An example program; should be optimized to achieve good separation from matrix components. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS. |

| Monitored Ions | ||

| 1,3-Dichloroacetone | m/z 77, 91 (Quantifier), 126 (Qualifier) | These are characteristic fragments. The most abundant, unique ion should be used for quantification. |

| 1,3-Dichloroacetone-d4 | m/z 81, 95 (Quantifier), 130 (Qualifier) | The mass shift of +4 Da is expected for the deuterated analogue. |

Data Acquisition and Processing

-

Sequence Setup: Set up a sequence in your instrument software that includes blanks, calibration standards, QCs, and unknown samples.

-

Data Integration: After data acquisition, integrate the peak areas for the quantifier ions of both the analyte and the internal standard.

-

Calibration Curve Construction:

-

For each calibration standard, calculate the Response Ratio (RR) using the following formula:

-

RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

-

Plot the RR against the known concentration of the analyte for each calibrator.

-

Perform a linear regression on the data points. The calibration curve should have a correlation coefficient (r²) of >0.99 for good linearity.

-

Quantification and Quality Control

-

Quantification of Unknowns: For each unknown sample, calculate the Response Ratio. Use the equation of the line from the calibration curve (y = mx + c, where y is the RR) to calculate the concentration of the analyte (x) in the sample.

-

Quality Control:

-

Internal Standard Response: The peak area of the internal standard should be consistent across all samples (typically within ±20-30% of the average across the batch). A significant deviation may indicate a problem with that specific sample's preparation or injection.

-

QC Samples: Analyze QC samples at low, medium, and high concentrations. The calculated concentrations should be within a predefined acceptance range (e.g., ±15-20% of the nominal value) to validate the analytical run.

-

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Internal Standard Recovery | Inefficient extraction; IS degradation. | Re-evaluate extraction procedure; check pH and temperature conditions. Ensure IS is added before extraction. |

| Inconsistent IS Peak Area | Injection variability; sample matrix effects. | Check autosampler syringe and injection port liner. Dilute sample if matrix effects are suspected. |

| Non-linear Calibration Curve | Detector saturation; incorrect standard preparation. | Check for detector saturation at high concentrations; prepare fresh calibration standards. |

| Analyte Peak in Blank Samples | Carryover; contamination. | Run solvent blanks to clean the system; check for contaminated glassware or solvents. |

Conclusion

The use of 1,3-dichloroacetone-d4 as an internal standard provides a robust and reliable method for the quantification of 1,3-dichloroacetone in complex matrices by GC-MS. Its chemical similarity to the analyte ensures that it effectively corrects for variations in sample preparation and instrument response, leading to high-quality, defensible data. Proper method validation and the implementation of quality control checks are essential for ensuring the accuracy and precision of the results.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

-

U.S. Environmental Protection Agency. (2006). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10857, 1,3-Dichloroacetone. Retrieved from [Link]

-

Guo, L., & Guan, Y. (2011). Application of stable isotope-labeled compounds in absorption, distribution, metabolism and excretion studies. Current Drug Metabolism, 12(7), 655–667. [Link]

Application Note: A Comprehensive Protocol for the Preparation of 1,3-Dichloroacetone-d4 Stock Solutions

Abstract

1,3-Dichloroacetone-d4 (CAS 350818-52-9) is the deuterated analogue of 1,3-dichloroacetone, a reactive bifunctional organic compound used in various chemical syntheses, including the preparation of complex bicyclic peptides and as a protein cross-linker.[1][2] The use of the deuterated form as an internal standard in mass spectrometry-based assays or as a building block in metabolic studies requires the accurate and reproducible preparation of stock solutions. This document provides a detailed protocol for the preparation, verification, and storage of 1,3-dichloroacetone-d4 stock solutions. It emphasizes rigorous safety procedures due to the high toxicity of the parent compound and outlines best practices to ensure solution stability and concentration accuracy, thereby upholding the integrity of subsequent experimental applications.

Compound Profile & Critical Safety Precautions

A thorough understanding of the physicochemical properties and associated hazards is paramount before handling 1,3-dichloroacetone-d4. The data for its non-deuterated counterpart is more extensively documented and serves as a critical reference for safety and handling procedures.

Physicochemical Properties

The key properties of 1,3-dichloroacetone-d4 and its non-deuterated analogue are summarized below. The deuterated version will have a slightly higher molecular weight but is expected to share similar physical and chemical characteristics.

| Property | 1,3-Dichloroacetone-d4 | 1,3-Dichloroacetone (Parent Compound) | Source(s) |

| CAS Number | 350818-52-9 | 534-07-6 | [1][3][4] |

| Molecular Formula | C₃D₄Cl₂O | C₃H₄Cl₂O | [1][3] |

| Molecular Weight | 130.99 g/mol | 126.97 g/mol | [1][3][5] |

| Appearance | Crystalline Solid | Crystalline Solid (Prisms or Needles) | [3][5] |

| Melting Point | Not specified; expected to be similar to parent | 39-45 °C | [6][7] |

| Boiling Point | Not specified; expected to be similar to parent | ~173 °C | [3][7] |

| Storage Temperature | 2-8°C (Refrigerator) | 2-8°C (Refrigerator) | [1] |

Hazard Identification and Risk Assessment

1,3-dichloroacetone is classified as a toxic and poisonous substance (UN2649) and presents significant health risks.[3][4][5] Researchers must assume that the deuterated analogue carries identical hazards.

-

Acute Toxicity: The compound may be fatal if inhaled, swallowed, or absorbed through the skin.[5] It is corrosive and can cause severe burns to the skin and eyes.[5] Animal studies indicate high toxicity, with low LD50 values for oral and dermal exposure.

-

Inhalation Hazard: Vapors and dust are hazardous. Inhalation can cause severe irritation to the respiratory tract.[8] All handling of the solid compound must be performed within a certified chemical fume hood.[9][10]

-

Chemical Reactivity: The compound is incompatible with strong oxidizing agents, strong bases, reducing agents, and moisture.[4][6] Contact with bases can liberate heat and flammable gases.[5] Thermal decomposition may produce highly toxic gases such as hydrogen chloride and carbon monoxide.[4][6]

Mandatory PPE and Engineering Controls

Due to the compound's hazardous nature, strict adherence to the following safety protocols is non-negotiable.

-

Engineering Controls: All weighing, handling, and solution preparation must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

-

Eye Protection: Wear ANSI-approved chemical splash goggles at all times.[4][10]

-

Skin Protection: A full-length laboratory coat and closed-toe shoes are required.[10]

-

Gloves: Double gloving with nitrile gloves is strongly recommended to prevent skin exposure.[10] Nitrile gloves should be changed immediately if contamination is suspected.

Solvent Selection and Solubility

The choice of solvent is critical for preparing a stable and accurate stock solution.

Recommended Solvents

1,3-dichloroacetone is reported to be soluble in organic solvents like ethanol and ether.[3][8] High-purity, anhydrous-grade solvents are essential to prevent degradation. Recommended solvents for preparing high-concentration stock solutions include:

-

Acetonitrile (ACN)

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (anhydrous)

Critical Note on Aqueous Solubility

There is conflicting information regarding the water solubility of 1,3-dichloroacetone. Some sources state it is insoluble, while others report a solubility of 27.9 g/L.[3][5][6][7] This discrepancy makes direct dissolution in aqueous buffers unreliable for creating high-concentration stock solutions. It is strongly advised to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) before further dilution into an aqueous medium for working solutions.

Protocol for Preparation of a 100 mM Stock Solution in Acetonitrile

This protocol details the preparation of 10 mL of a 100 mM 1,3-dichloroacetone-d4 stock solution. Calculations should be adjusted for different desired concentrations or volumes.

Materials and Equipment

-

1,3-dichloroacetone-d4 (MW: 130.99 g/mol )

-

Anhydrous acetonitrile (HPLC grade or higher)

-

10 mL Class A volumetric flask with a ground glass or PTFE stopper

-

Analytical balance (4-decimal place readability)

-

Weighing paper or boat

-

Spatula

-

Glass funnel

-

Pasteur pipette or syringe

-

Personal Protective Equipment (as detailed in Section 1.3)

Step-by-Step Gravimetric Protocol

-

Preparation: Place the sealed vial of 1,3-dichloroacetone-d4 and the chosen solvent in the chemical fume hood to allow them to equilibrate to ambient temperature. This prevents moisture condensation on the cold solid.

-

Calculation:

-

Mass required (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass required = 0.1 mol/L × 0.010 L × 130.99 g/mol × 1000 mg/g = 13.10 mg

-

-

Weighing: Inside the chemical fume hood, carefully tare the analytical balance with a piece of weighing paper. Accurately weigh out approximately 13.10 mg of 1,3-dichloroacetone-d4. Record the exact mass to four decimal places.

-

Dissolution: a. Place the glass funnel into the neck of the 10 mL volumetric flask. b. Carefully transfer the weighed solid into the flask. Tap the weighing paper to ensure all powder is transferred. c. Add approximately 5-7 mL of anhydrous acetonitrile to the flask. d. Swirl the flask gently to dissolve the solid completely. Ensure no solid particles remain adhered to the flask walls.

-

Final Volume Adjustment: a. Once the solid is fully dissolved, continue to add anhydrous acetonitrile dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask. b. Stopper the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

-

Labeling and Documentation: Immediately label the flask with the following information:

-

Compound Name: 1,3-Dichloroacetone-d4

-

Calculated Concentration (e.g., 100 mM, adjusted based on the exact weight)

-

Solvent: Anhydrous Acetonitrile

-

Preparation Date

-

Your Name/Initials

-

Expiration Date (e.g., 6 months from preparation, stability dependent)

-

Workflow Diagram: Stock Solution Preparation

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]

- 7. 1,3-Dichloroacetone | 534-07-6 [chemicalbook.com]

- 8. CAS 534-07-6: 1,3-Dichloroacetone | CymitQuimica [cymitquimica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. hscprep.com.au [hscprep.com.au]

Application Note: Quantitative Analysis of Disinfection Byproducts in Water Using Isotope Dilution Mass Spectrometry with 1,3-Dichloroacetone-d4

Introduction: The Critical Role of Isotope Dilution in DBP Analysis

The disinfection of drinking water is a cornerstone of public health, preventing the spread of waterborne diseases.[1] However, chemical disinfectants like chlorine, chloramines, and ozone react with naturally occurring organic and inorganic matter in the water to form a complex mixture of disinfection byproducts (DBPs).[2][3][4] Many of these DBPs, such as trihalomethanes (THMs), haloacetic acids (HAAs), and haloketones, are of increasing concern due to their potential carcinogenic, reproductive, and developmental health risks.[1][5] Consequently, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have established maximum contaminant levels (MCLs) for several DBPs, necessitating their accurate and reliable quantification in water samples.[6][7]

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have become indispensable techniques for the identification and quantification of DBPs.[2][8] These methods offer high sensitivity and selectivity, which are crucial for analyzing the often low concentrations of DBPs in complex water matrices.[9][10] However, the accuracy of these measurements can be compromised by various factors, including sample preparation inefficiencies (e.g., extraction losses) and matrix effects during instrumental analysis.[11]

To overcome these challenges, the isotope dilution method, which employs stable isotopically labeled (SIL) internal standards, is the gold standard.[12][13] SIL internal standards are analogues of the target analytes where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium, 13C, 15N).[12] Because they are chemically almost identical to their native counterparts, they co-elute chromatographically and exhibit similar behavior during sample extraction, derivatization, and ionization.[14] By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, any losses or variations are accounted for, leading to highly accurate and precise quantification.[11][15]

This application note provides a detailed protocol for the quantification of a key class of emerging DBPs, haloketones, using 1,3-dichloroacetone-d4 as an internal standard. 1,1-dichloroacetone and 1,3-dichloroacetone are known DBPs formed during water chlorination.[16][17] The use of a deuterated analog, 1,3-dichloroacetone-d4, ensures the highest level of analytical rigor for quantifying these and other structurally related DBPs.

Principle of the Method

This method is based on the principles of isotope dilution mass spectrometry. A known quantity of 1,3-dichloroacetone-d4 is spiked into a water sample. The sample is then subjected to liquid-liquid extraction (LLE) to isolate the target DBPs. The extract is subsequently analyzed by GC-MS or LC-MS/MS. The native DBP is quantified by comparing its peak area to that of the isotopically labeled internal standard. This approach corrects for variability in extraction efficiency and potential matrix-induced signal suppression or enhancement.[13]

Materials and Reagents

3.1. Standards and Chemicals

-

1,3-Dichloroacetone (Purity ≥ 98%)

-

1,1-Dichloro-2-propanone (Purity ≥ 98%)

-

1,1,1-Trichloro-2-propanone (Purity ≥ 98%)

-

1,3-Dichloroacetone-d4 (Isotopic Purity ≥ 98%)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Sodium sulfate, anhydrous, ACS grade

-

Sodium chloride, ACS grade

-

Phosphate buffer salts (Potassium dihydrogen phosphate, Disodium hydrogen phosphate), ACS grade

-

Methanol, HPLC grade

-

Reagent-free water (Milli-Q or equivalent)

3.2. Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Triple Quadrupole Mass Spectrometer (GC-MS/MS)

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Autosampler vials, 2 mL, with PTFE-lined caps

-

Separatory funnels, 125 mL, with PTFE stopcocks

-

Volumetric flasks, Class A

-

Micropipettes, calibrated

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Preparation of Standard Solutions

Rationale: Accurate preparation of stock and working standard solutions is fundamental to generating a reliable calibration curve for quantification. Serial dilutions are performed to create a range of concentrations that bracket the expected sample concentrations.

Protocol:

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each native DBP standard (1,3-dichloroacetone, 1,1-dichloro-2-propanone, 1,1,1-trichloro-2-propanone) and the internal standard (1,3-dichloroacetone-d4) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

-

Working Calibration Standard Mixtures: Prepare a series of calibration standards by combining appropriate volumes of the intermediate stock solutions and diluting with reagent-free water. A typical calibration range might be 0.1, 0.5, 1, 5, 10, and 50 µg/L.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute 100 µL of the 10 µg/mL 1,3-dichloroacetone-d4 intermediate stock solution to 1 mL with methanol.

Sample Collection and Preservation

Rationale: Proper sample collection and preservation are crucial to prevent the degradation of target analytes and the formation of new DBPs between collection and analysis.

Protocol:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

To quench any residual disinfectant, add a reducing agent such as ascorbic acid or sodium thiosulfate at the time of collection.

-

Store samples at 4°C and analyze within 14 days.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust technique for extracting semi-volatile organic compounds like haloketones from a water matrix into an organic solvent.[9] The use of a phosphate buffer maintains a stable pH, and the addition of sodium chloride increases the ionic strength of the aqueous phase, improving the extraction efficiency of the organic analytes into the MTBE.[9]

Protocol:

-

Measure 50 mL of the water sample (or calibration standard) into a 125 mL separatory funnel.

-

Add 1 g of phosphate buffer to adjust the pH to approximately 5.[9]

-

Spike the sample with 10 µL of the 1 µg/mL 1,3-dichloroacetone-d4 internal standard spiking solution to achieve a final concentration of 200 ng/L.

-

Add 3 mL of MTBE to the separatory funnel.

-

Shake vigorously for 2 minutes, ensuring periodic venting.

-

Add 10 g of sodium chloride, and shake again for 2 minutes.

-

Allow the phases to separate for at least 10 minutes.

-

Carefully collect the upper organic (MTBE) layer into a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a 2 mL autosampler vial for analysis.

Diagram of the Experimental Workflow

Sources

- 1. Detect large screens of disinfection byproducts [sciex.com]

- 2. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Dichloroacetic acid and trichloroacetic acid as disinfection by-products in drinking water are endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. upcommons.upc.edu [upcommons.upc.edu]

- 9. shimadzu.com [shimadzu.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. epa.gov [epa.gov]

- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Formation Mechanism of the Disinfection By-product 1, 1-Dichloroacetone in Drinking Water] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chloroacetones (1,1-Dichloroacetone and 1,3-Dichloroacetone) – Pure Water Products, LLC [purewaterproducts.com]

Application Note: Quantitative Analysis of Thiol-Containing Metabolites using 1,3-Dichloroacetone-d4 Derivatization and LC-MS/MS

<User-facing prompt >

Abstract